3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Structural Analysis, De Novo Synthesis, and Characterization
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Structural Analysis, De Novo Synthesis, and Characterization
Executive Summary
The imidazo[1,2-a]pyridine system is a 10-π electron bicyclic heterocycle that serves as a privileged pharmacophore in modern drug discovery, prominently featured in anxiolytics, antiviral agents, and oncology candidates. Specifically, 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile represents a highly functionalized, bi-orthogonal building block[1].
From a medicinal chemistry perspective, the C8-carbonitrile group exerts a strong electron-withdrawing (-I, -M) effect. This strategically modulates the basicity (pKa) of the bridgehead nitrogen, thereby improving the pharmacokinetic profile—specifically by enhancing membrane permeability and reducing hERG channel liability. Concurrently, the C3-bromide serves as a regioselective linchpin for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification into complex target molecules such as kinase inhibitors and mGluR2 allosteric modulators[2].
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays.
Table 1: Physicochemical Properties
| Property | Value | Structural Rationale |
| Chemical Name | 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile | IUPAC nomenclature |
| CAS Number | 3 | Standardized registry identifier[3] |
| Molecular Formula | C₈H₄BrN₃ | Indicates a highly unsaturated, nitrogen-rich core |
| Molecular Weight | 222.04 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD) |
| SMILES | N#Cc1cccc2n1cc(Br)c2 | Machine-readable topological representation |
| Appearance | Off-white to pale brown solid | Coloration varies slightly based on trace bromine impurities |
Mechanistic Rationale & De Novo Synthesis
The synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile is achieved via a robust, self-validating two-step protocol that maximizes atom economy and regiocontrol[4].
Step 1: Tschitschibabin-Type Cyclocondensation
The construction of the bicyclic core utilizes 2-aminonicotinonitrile (2-amino-3-cyanopyridine) and 2-chloroacetaldehyde. Here, 2-chloroacetaldehyde acts as a bifunctional electrophile. The highly nucleophilic exocyclic primary amine of 2-aminonicotinonitrile attacks the aldehyde carbon to form an imine intermediate. Subsequent intramolecular cyclization is driven by the attack of the endocyclic pyridine nitrogen onto the α-carbon. This displaces the chloride leaving group, forging the aromatic imidazo[1,2-a]pyridine-8-carbonitrile core[4].
Step 2: Regioselective Electrophilic Aromatic Bromination
The imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic aromatic substitution (S_EAr). Bromination occurs exclusively at the C3 position. This regioselectivity is governed by the thermodynamic stability of the intermediate Wheland complex; electrophilic attack at C3 allows the resulting positive charge to be delocalized onto the bridgehead nitrogen without disrupting the fundamental aromaticity of the pyridine ring[5].1 is utilized as a mild, controlled source of electrophilic bromine (Br⁺), which prevents deleterious over-bromination[1].
Fig 1: Two-step de novo synthetic workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.
Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
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Charge a 50 mL sealed reaction vial with 2-aminonicotinonitrile (1.0 g, 8.39 mmol) and absolute ethanol (10 mL)[4].
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Add 40% aqueous 2-chloroacetaldehyde (1.61 mL, 9.23 mmol) dropwise at room temperature.
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Seal the vial and heat the mixture to 120 °C for 12 hours under constant magnetic stirring.
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Self-Validation Step: Cool the reaction to room temperature. Quench the mixture with 2N Na₂CO₃ until pH ~8 is reached to neutralize the HCl byproduct, preventing degradation of the core.
-
Remove ethanol in vacuo, and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).
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Wash the combined organic layers with distilled water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.
Protocol B: Regioselective Bromination (C3-Bromination)
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Dissolve the crude imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to control the exotherm and prevent di-bromination artifacts[6].
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation Step: Monitor completion via TLC (disappearance of the starting material under UV 254 nm).
-
Quench the reaction with saturated aqueous Na₂S₂O₃ to strictly neutralize any residual electrophilic bromine.
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Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The quantitative metrics below serve as a definitive fingerprint for this specific scaffold.
Table 2: Analytical Validation Metrics
| Analytical Technique | Key Quantitative Metric | Diagnostic Significance |
| ¹H NMR | δ 8.5 - 9.0 ppm (C5-H) | Downfield shift confirms the C3-Br deshielding effect[5]. |
| ¹H NMR | δ 7.8 - 8.2 ppm (C2-H, singlet) | Singlet multiplicity confirms complete C3 substitution. |
| ¹³C NMR | δ 90 - 100 ppm (C3) | Heavy-atom shielding effect specific to the C-Br bond[7]. |
| ¹³C NMR | δ 115 - 117 ppm (-C#N) | Confirms integrity of the C8-carbonitrile group[7]. |
| IR Spectroscopy | ~2225 cm⁻¹ | Characteristic stretching frequency of the nitrile group[7]. |
| LC-MS (ESI+) | m/z 222.0 / 224.0 (1:1 ratio) | Isotopic signature confirms monobromination (⁷⁹Br/⁸¹Br)[8]. |
Downstream Application: The C3-Linchpin in Drug Discovery
The strategic placement of the bromide at the C3 position transforms the scaffold into a versatile linchpin for late-stage functionalization. The C3-Br bond readily undergoes oxidative addition with Palladium(0) catalysts, enabling a suite of precision cross-coupling reactions[9].
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids yields C3-aryl derivatives, a common motif in ATP-competitive kinase inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes provides rigid, linear geometries often explored in allosteric modulators (e.g., mGluR2 modulators)[2].
-
Buchwald-Hartwig Amination: C-N bond formation allows for the introduction of solubilizing amine groups or fluorescent probes.
Fig 2: Downstream cross-coupling functionalization logic for the C3-bromide linchpin.
References
- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
- Title: WO2014011900A2 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
- Title: 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile Product Details Source: Sigma-Aldrich URL
- Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines Source: MDPI URL
- Title: Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines Source: Thieme E-Books & E-Journals URL
- Title: A Convenient Method for the Synthesis of Imidazo[1,2-a]pyridines Source: Thieme Connect URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]
- 3. 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile | 1383718-53-3 [sigmaaldrich.com]
- 4. WO2014011900A2 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. 709652-82-4 | 2-Amino-5-bromonicotinonitrile | Bromides | Ambeed.com [ambeed.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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